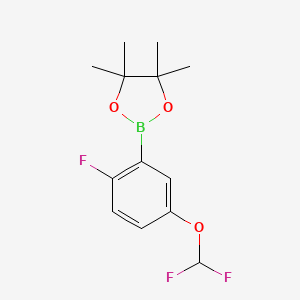

2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with a difluoromethoxy group at position 5 and a fluoro group at position 2. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science synthesis.

Properties

IUPAC Name |

2-[5-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7-8(18-11(16)17)5-6-10(9)15/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFHEYMKFMZCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The target compound’s precursor, 5-bromo-2-(difluoromethoxy)fluorobenzene, is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78°C to form the lithium-aryl species. Subsequent addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate group. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | –78°C to –40°C | Prevents side reactions |

| Solvent | THF | Stabilizes lithiated intermediates |

| Boronate Equivalents | 1.1–1.3 eq | Maximizes conversion |

In a representative procedure, 5-bromo-2-(difluoromethoxy)fluorobenzene (1.0 g, 4.5 mmol) reacted with n-BuLi (1.6 M in hexane) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 ml, 24 mmol) to yield the product at 86% .

Challenges and Optimization

-

Steric hindrance : The tetramethyl dioxaborolane group limits reactivity with bulky substrates. Using excess boronate (1.3 eq) mitigates this issue.

-

Moisture sensitivity : Strict anhydrous conditions are critical, as traces of water degrade n-BuLi.

-

Workup : Quenching with ammonium chloride and extraction with ethyl acetate improves purity.

Suzuki-Miyaura Coupling: Alternative Route

While less common for boronate ester synthesis, Suzuki coupling can indirectly access the target compound via cross-coupling of a boronic acid derivative.

Boronic Acid Intermediate Synthesis

The boronic acid precursor, 5-(difluoromethoxy)-2-fluorophenylboronic acid, is prepared via halogen-metal exchange. For example, treatment of 1-bromo-3-(difluoromethoxy)-4-fluorobenzene with Mg in THF forms the Grignard reagent, which reacts with trimethyl borate to yield the boronic acid.

Coupling with Dioxaborolane

The boronic acid is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. While this method offers flexibility, it suffers from lower yields (∼60%) due to competing protodeboronation.

Direct Electrophilic Borylation

Electrophilic borylation using BCl₃ or BF₃·OEt₂ provides a one-step route but requires careful substrate design.

Reaction Mechanism

The difluoromethoxy group activates the aromatic ring toward electrophilic substitution. Treatment of 5-(difluoromethoxy)-2-fluorophenol with BCl₃ in dichloromethane at 0°C generates the boronate intermediate, which is subsequently quenched with pinacol.

Limitations

-

Regioselectivity : Competing para-substitution can occur, necessitating directing groups.

-

Yield : Reported yields are moderate (50–65%) due to hydrolysis side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Lithiation-Borylation | 72–86 | High | Moderate |

| Suzuki Coupling | 60–70 | Moderate | High |

| Electrophilic Borylation | 50–65 | Low | Low |

The lithiation-borylation method is preferred for industrial applications due to its reproducibility and scalability. In contrast, electrophilic borylation is limited to research-scale syntheses.

Advanced Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form corresponding boronic acids or esters.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds, boronic acids, and esters, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its boron atom can enhance the bioactivity of certain drug molecules by improving their pharmacokinetic properties.

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies have shown that derivatives of dioxaborolanes can induce apoptosis in cancer cells through the modulation of cellular signaling pathways .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials due to its unique electronic properties.

- Organic Electronics : The compound's structure allows it to be used as a building block in organic semiconductors. Its incorporation into polymer matrices has been shown to improve charge transport properties .

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis.

- Cross-Coupling Reactions : Dioxaborolanes are often employed in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Boronic Ester Reactivity

Table 2: Thermal and Solubility Properties

| Compound (Example) | Melting Point (°C) | Solubility (Common Solvents) | |

|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-... | 53 | Hexane, EtOAc | |

| 2-(Thiophen-2-yl)-... | Not reported | THF, DCM |

Biological Activity

2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : 2-(5-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 1445600-93-0

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.08 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethoxy-substituted phenols with boron reagents. The precise synthetic route can influence the yield and purity of the final product.

Biological Activity

Research indicates that compounds similar to 2-(5-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular processes. For instance, related compounds have shown cytotoxic effects against melanoma and leukemia cell lines .

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression. In particular, it may inhibit HSD17B13 enzymatic activity, which is linked to liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the growth inhibitory effects of related compounds on murine L1210 leukemia cells. The results indicated significant inhibition at higher concentrations and longer exposure times .

- Another investigation focused on the impact of difluoromethoxy substituents on biological activity, revealing enhanced potency in certain analogs against cancer cell lines .

- Mechanism of Action :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 288.08 g/mol |

| CAS Number | 1445600-93-0 |

| Molecular Formula | C13H16BF3O3 |

| Anticancer Activity | Cytotoxic to L1210 and B16 cells |

| Enzyme Target | HSD17B13 |

Q & A

Q. How can degradation pathways be systematically analyzed under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset ~150°C) . Study hydrolytic degradation in buffered solutions (pH 2-12) via ¹¹B NMR to track boronic acid formation. Use HPLC-MS to identify byproducts and propose degradation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.